molecular formula C17H20N2O4S B11436566 methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11436566
M. Wt: 348.4 g/mol
InChI Key: GGLBCXOVAQTRIJ-UHFFFAOYSA-N
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Description

Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoxadiazocine ring system, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, including the formation of the benzoxadiazocine ring and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: To form the benzoxadiazocine core.

    Alkylation and acylation reactions: To introduce the methoxy, methyl, and prop-2-en-1-yl groups.

    Thionation reactions: To incorporate the thioxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow processes: To ensure consistent quality and high throughput.

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation and reduction: To modify the oxidation state of the sulfur and other functional groups.

    Substitution reactions: Particularly nucleophilic and electrophilic substitutions on the benzoxadiazocine ring.

    Addition reactions: To the double bond in the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce thiols or thioethers.

    Substitution: Might result in various substituted benzoxadiazocine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its potential biological activity and interactions with biomolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: As a precursor for manufacturing pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing chemical changes: In biomolecules through redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocine derivatives: Compounds with similar ring structures but different substituents.

    Thioxo compounds: Molecules containing the thioxo group.

    Methoxy and methyl derivatives: Compounds with similar functional groups.

Uniqueness

Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 6-methoxy-9-methyl-10-prop-2-enyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C17H20N2O4S/c1-5-9-19-16(24)18-13-10-7-6-8-11(21-3)14(10)23-17(19,2)12(13)15(20)22-4/h5-8,12-13H,1,9H2,2-4H3,(H,18,24)

InChI Key

GGLBCXOVAQTRIJ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CC=C)C(=O)OC

Origin of Product

United States

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